A Technical Guide to [2,2'-Bipyridine]-4,4'-dicarboxylic acid: Structure, Synthesis, and Application
A Technical Guide to [2,2'-Bipyridine]-4,4'-dicarboxylic acid: Structure, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
[2,2'-Bipyridine]-4,4'-dicarboxylic acid (dcbpy), a key heterocyclic organic compound, serves as a fundamental building block in modern coordination chemistry and materials science. Its rigid, planar structure combined with the versatile coordination capabilities of its nitrogen atoms and carboxylate groups makes it an exemplary ligand for constructing sophisticated supramolecular architectures. This guide provides an in-depth analysis of the molecular structure, physicochemical properties, and established synthetic routes for dcbpy. We present detailed, field-proven protocols for its synthesis and characterization, underpinned by spectroscopic and crystallographic data. Furthermore, this document explores its principal applications, with a focus on its role as a bitopic linker in the design of Metal-Organic Frameworks (MOFs) and as a critical anchoring ligand in dye-sensitized solar cells (DSSCs), offering insights for researchers in materials discovery and drug development.
Introduction: The Significance of a Versatile Ligand
[2,2'-Bipyridine]-4,4'-dicarboxylic acid, systematically named 2-(4-carboxy-2-pyridinyl)pyridine-4-carboxylic acid, is a derivative of 2,2'-bipyridine, one of the most widely utilized chelating ligands in chemistry.[1] The introduction of carboxylic acid moieties at the 4 and 4' positions dramatically expands its functionality beyond that of the parent molecule. These functional groups serve two primary purposes: they provide robust, anionic O-donor coordination sites for metal ions and act as effective anchoring points for grafting onto semiconductor surfaces.[2] This dual-functionality allows dcbpy to act as a highly versatile and programmable component in the rational design of functional materials, including porous coordination polymers, catalysts, and photosensitizers.[3] This guide aims to be a comprehensive resource for scientists, consolidating the essential technical knowledge required to effectively synthesize, characterize, and utilize this important compound.
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecular architecture of dcbpy is defined by two pyridine rings linked by a C2-C2' single bond. The presence of this bond allows for rotational freedom, but in the solid state, the molecule typically adopts a near-planar (transoid) conformation to minimize steric hindrance and maximize π-system conjugation. The key structural features are:
-
Chelating N,N'-donor site: The two nitrogen atoms are positioned to form a stable five-membered chelate ring with a single metal center.
-
Divergent Carboxylate Groups: The carboxylic acid groups are positioned at the 4 and 4' positions, pointing away from the coordination site. This geometry makes dcbpy an excellent "linker" or "strut" for building extended one-, two-, or three-dimensional networks like MOFs.[4]
The crystal structure of 6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid, a close derivative, has been elucidated, providing insight into the packing and hydrogen bonding interactions that govern the solid-state assembly of these molecules.[5] The fundamental structure of dcbpy itself has been cataloged in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 199918, originating from a 2003 publication in Dalton Transactions.[1] Analysis of this crystal structure reveals a highly ordered arrangement dominated by strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming extended chains or sheets.
Physicochemical Data
The utility of dcbpy in various applications is dictated by its fundamental physicochemical properties. These are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6813-38-3 | [3][6] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1] |
| Molecular Weight | 244.20 g/mol | [1] |
| Appearance | White to off-white powder | [3][5] |
| Melting Point | >310 °C | [7] |
| Solubility | Insoluble in water and common organic solvents. Soluble in alkaline aqueous solutions (e.g., NaOH) and some polar aprotic solvents like DMSO. | [8] |
| pKa (Predicted) | 1.67 ± 0.10 | [5] |
Synthesis and Purification
The most prevalent and scalable method for synthesizing dcbpy is the oxidation of its readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.
Rationale of Synthetic Route Selection
Historically, strong oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid were employed for this transformation.[9] While effective, these methods pose significant challenges:
-
Environmental Hazard: The use of stoichiometric Cr(VI) reagents generates substantial heavy metal waste, which is environmentally toxic and requires specialized disposal.[9]
-
Harsh Conditions: The reactions are conducted in highly corrosive concentrated sulfuric acid, which presents handling risks and limits functional group tolerance on more complex substrates.[9]
A more modern, greener, and industrially scalable approach utilizes potassium permanganate (KMnO₄) as the oxidant.[9] This method offers several distinct advantages:
-
Reduced Toxicity: It avoids the use of chromium reagents. The manganese byproduct (MnO₂) is significantly less hazardous.
-
Milder Conditions: The reaction can be performed in a mixed aqueous/nitric acid system, which enhances the solubility of the starting material and the oxidative power of the permanganate under less corrosive conditions than concentrated sulfuric acid.[9]
-
Simplified Workup: The product is readily isolated by adjusting the pH of the reaction mixture, causing it to precipitate out as a solid that can be collected by simple filtration.[9]
The following workflow diagram illustrates the KMnO₄ oxidation route.
Caption: Workflow for the synthesis and purification of dcbpy.
Detailed Experimental Protocol
This protocol is adapted from established procedures using potassium permanganate.[9][10]
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Nitric Acid (concentrated)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 part by mass) in a mixture of deionized water (e.g., 20 parts by volume) and concentrated nitric acid (e.g., 2 parts by volume). Stir until a homogeneous solution is formed. The nitric acid aids in dissolving the starting material and provides an acidic medium that enhances the oxidative strength of the permanganate.[9]
-
Oxidation: While stirring vigorously, add potassium permanganate (approx. 4-5 molar equivalents) to the solution in portions. The addition is exothermic and should be done carefully to control the reaction rate.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) and maintain this temperature for several hours (e.g., 4-12 hours) until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Workup: Cool the reaction mixture to room temperature. If any purple color remains, quench the excess KMnO₄ by adding a small amount of sodium metabisulfite or oxalic acid until the solution becomes colorless.
-
Filtration: Filter the hot mixture under reduced pressure to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot deionized water.
-
Precipitation: Transfer the clear filtrate to a clean beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid to the filtrate while stirring until the pH reaches approximately 1. The product will precipitate as a white or light-yellow solid.[9]
-
Isolation & Purification: Collect the solid product by suction filtration. Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acids and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The yield is typically high, often exceeding 85%.[9]
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized dcbpy, a combination of spectroscopic and analytical techniques is essential. This constitutes a self-validating system for the synthesis protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in other common NMR solvents.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by three distinct signals in the aromatic region, consistent with the C₂ symmetry of the molecule.
-
δ ~8.9 ppm (d, 2H): A doublet corresponding to the protons at the 6 and 6' positions.
-
δ ~8.8 ppm (s, 2H): A singlet (or narrow doublet) for the protons at the 3 and 3' positions.
-
δ ~7.9 ppm (d, 2H): A doublet for the protons at the 5 and 5' positions.
-
δ ~13.5 ppm (br s, 2H): A broad singlet corresponding to the two carboxylic acid protons. This peak may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show six distinct carbon signals, again reflecting the molecule's symmetry.
-
δ ~166 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~151-156 ppm: Quaternary carbons C2 and C2'.
-
δ ~145-150 ppm: Quaternary carbons C4 and C4'.
-
δ ~123-125 ppm: Aromatic CH carbons C5 and C5'.
-
δ ~120-122 ppm: Aromatic CH carbons C6 and C6'.
-
δ ~115-118 ppm: Aromatic CH carbons C3 and C3'.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule. The spectrum is typically recorded on a solid sample using a KBr pellet or an ATR accessory.[11]
-
~3400-2500 cm⁻¹ (broad): A very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.
-
~1700-1730 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching of the carboxylic acid carbonyl group.[1]
-
~1600-1450 cm⁻¹: A series of sharp absorptions from the C=C and C=N stretching vibrations within the pyridine rings.
-
~1300 cm⁻¹: Absorption related to the in-plane O-H bending coupled with C-O stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum will show a prominent peak at m/z = 243.04 [M-H]⁻. In positive ion mode, a peak at m/z = 245.06 [M+H]⁺ can be observed. The exact mass should match the calculated value of 244.0484 for C₁₂H₈N₂O₄.[1][11]
Core Applications in Materials Science
The unique structural features of dcbpy make it a premier ligand for constructing functional materials with tailored properties.
Metal-Organic Frameworks (MOFs)
In the field of MOFs, dcbpy acts as a ditopic organic linker. Its two carboxylate groups can coordinate to two separate metal centers or metal-oxo clusters, while the bipyridyl unit can either remain uncoordinated or coordinate to another metal center, allowing for the creation of complex, multi-functional frameworks.
The general principle involves the self-assembly of metal ions and dcbpy linkers under solvothermal conditions. The resulting porous materials have shown significant promise in applications such as:
-
Gas Storage and Separation: The tunable pore size and chemical environment of MOFs built with dcbpy allow for selective adsorption of gases like CO₂ and H₂.
-
Catalysis: By incorporating catalytically active metal sites into the framework, dcbpy-based MOFs can serve as robust, heterogeneous catalysts.[3]
-
Sensing: The luminescence or electronic properties of the MOF can be modulated by the presence of specific analytes, enabling its use as a chemical sensor.
Caption: Coordination of dcbpy with metal ions to form a 2D MOF.
Dye-Sensitized Solar Cells (DSSCs)
Dcbpy is a critical component in many high-performance ruthenium-based photosensitizer dyes, such as N3 and N719, used in DSSCs.[2][3] In this context:
-
The bipyridine moiety coordinates strongly to the central ruthenium atom, forming the core of the light-absorbing complex.
-
The carboxylic acid groups act as anchoring units, chemically grafting the dye molecule onto the surface of a nanocrystalline semiconductor film (typically TiO₂).[2]
-
Upon light absorption, an electron is excited within the dye. The strong electronic coupling facilitated by the carboxylate anchors allows for efficient injection of this excited electron into the conduction band of the TiO₂, initiating the photocurrent.[2]
The efficiency and stability of the solar cell are critically dependent on the robust linkage provided by the dcbpy ligand.
Conclusion
[2,2'-Bipyridine]-4,4'-dicarboxylic acid is a molecule of strategic importance, bridging fundamental coordination chemistry with applied materials science. Its synthesis has evolved towards more sustainable methods, and its structural and electronic properties are well-understood through extensive characterization. The logical positioning of its coordinating groups makes it an indispensable tool for the bottom-up construction of functional materials. For researchers in drug development, the chelating properties of the bipyridine core offer a scaffold for designing metallodrugs, while materials scientists will continue to exploit its linking capabilities to create novel MOFs, sensors, and optoelectronic devices with ever-increasing complexity and performance.
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